molecular formula C11H12BrN3O B11717912 N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide

Cat. No.: B11717912
M. Wt: 282.14 g/mol
InChI Key: KWODQYXARWNRHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide typically involves the reaction of 6-bromo-2-ethylimidazo[1,2-a]pyridine with N-methylformamide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and development applications .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide

InChI

InChI=1S/C11H12BrN3O/c1-3-9-11(14(2)7-16)15-6-8(12)4-5-10(15)13-9/h4-7H,3H2,1-2H3

InChI Key

KWODQYXARWNRHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)N(C)C=O

Origin of Product

United States

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